molecular formula C19H19ClN2O2 B11520644 (3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

(3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11520644
M. Wt: 342.8 g/mol
InChI Key: AYQKYQMYTWPOOH-UHFFFAOYSA-N
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Description

(3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is a synthetic compound identified in forensic science and pharmacological research as a novel synthetic cannabinoid receptor agonist. It is part of a class of substances designed to interact with the body's endocannabinoid system, primarily targeting the CB1 and CB2 receptors. This structural analog of known synthetic cannabinoids, such as those from the pyrazol-1-yl-methanone family, is of significant research interest for studying the structure-activity relationships (SAR) of cannabinoid receptor ligands and their functional outcomes. Its core research value lies in its application for in vitro binding assays and functional activity studies to quantify affinity and efficacy at cannabinoid receptors [link to https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10905790/]. Investigations into this and related compounds are crucial for understanding the molecular mechanisms underlying the physiological effects of synthetic cannabinoids, which can include altered perception, mood, and consciousness, and for elucidating their potential for adverse effects and toxicity in model systems [link to https://www.sciencedirect.com/science/article/abs/pii/S0022354923002932]. Research with this compound is strictly for forensic analysis, receptor pharmacology, and toxicological profiling to advance public health and safety knowledge.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

(3-chlorophenyl)-[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C19H19ClN2O2/c1-3-14-7-9-16(10-8-14)19(24)12-13(2)21-22(19)18(23)15-5-4-6-17(20)11-15/h4-11,24H,3,12H2,1-2H3

InChI Key

AYQKYQMYTWPOOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The condensation is typically conducted in ethanol or methanol with aqueous NaOH (40–50%) as the catalyst. Elevated temperatures (60–80°C) and reflux durations of 6–12 hours are standard. The reaction progress is monitored via thin-layer chromatography (TLC), with yields averaging 70–85%.

Table 1: Optimization of Chalcone Synthesis

ParameterCondition 1Condition 2Condition 3
SolventEthanolMethanolEthanol
Catalyst (NaOH %)405040
Temperature (°C)708060
Yield (%)788270

Substituent effects influence reactivity: the electron-donating ethyl group on the acetophenone moiety enhances nucleophilic attack, while the electron-withdrawing chlorine on the benzaldehyde moderates electrophilicity.

Cyclization to Pyrazoline Derivatives

The chalcone intermediate undergoes cyclization with methylhydrazine to form the pyrazoline core. This step introduces the 3-methyl and 5-hydroxy groups via tautomerization and regioselective ring closure.

Mechanism and Regioselectivity

Methylhydrazine reacts with the α,β-unsaturated ketone of the chalcone in a 1:1 molar ratio. The reaction proceeds through nucleophilic attack at the β-carbon, followed by cyclization and proton transfer. The 5-hydroxy group arises from keto-enol tautomerization stabilized by intramolecular hydrogen bonding.

Table 2: Cyclization Reaction Parameters

ParameterCondition ACondition B
SolventEthanolAcetic Acid
Temperature (°C)Reflux80
Time (hours)2412
Yield (%)6558

Ethanol under reflux for 24 hours provides optimal yields, as prolonged heating ensures complete enolization and cyclization. Acidic conditions (e.g., acetic acid) accelerate the reaction but may promote side products like hydrazone formation.

Purification and Characterization

Crude pyrazoline products are purified via recrystallization from dichloromethane/hexane mixtures, followed by column chromatography if necessary. Structural elucidation employs NMR, mass spectrometry, and X-ray crystallography.

Spectroscopic Data Analysis

  • 1H NMR (CDCl3):

    • δ 2.35 (s, 3H, CH3 at C3)

    • δ 5.70 (s, 1H, OH at C5)

    • δ 7.20–7.80 (m, 8H, aromatic protons).

  • 13C NMR:

    • δ 158.9 (C=O), 145.7 (C5), 126.0–133.5 (aromatic carbons).

  • MS (EI): m/z 397.2 [M+H]+.

X-ray diffraction confirms the planar pyrazoline ring and dihedral angles between substituents (e.g., 29–37° for aryl groups).

Alternative Synthetic Routes

Hydrazinium Chloride Method

A modified approach uses pre-formed hydrazinium salts (e.g., 4-ethylphenylhydrazinium chloride) reacted with β-keto nitriles. This method bypasses chalcone synthesis but requires stringent anhydrous conditions.

Table 3: Comparative Analysis of Methods

MethodYield (%)Purity (%)Complexity
Chalcone Cyclization6595Moderate
Hydrazinium Salt5590High

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions include:

  • Hydrazone Adducts: Minimized by using excess hydrazine and controlled pH.

  • Oxidation of Hydroxyl Group: Prevented by inert atmospheres (N2/Ar).

Scale-Up Considerations

Industrial-scale synthesis requires continuous flow reactors to maintain temperature control and reduce reaction times. Pilot studies show a 15% yield improvement under flow conditions .

Chemical Reactions Analysis

Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
1Ethanol or DMSO, acid/base catalystsCyclocondensation to form pyrazole core
23-Chlorophenyl ketone derivativesAcylation at the pyrazole N1 position
3Hydroxylation at C5 Introduction of the hydroxyl group

Key intermediates include chalcones and substituted pyrazolines, with the hydroxy group introduced via oxidative or hydrolytic conditions .

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • Hydroxy group (C5) : Participates in hydrogen bonding and may undergo alkylation/acylation under basic conditions .

  • Chlorophenyl moiety : Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

  • Pyrazole ring : Stabilizes resonance structures, influencing electrophilic substitution patterns.

Table 2: Reactivity of Functional Groups

GroupReaction TypeExample ReagentsOutcome
C5–OHAlkylationMethyl iodide, K2CO3Methoxy derivative
3-ChlorophenylNucleophilic substitutionNaN3, Cu(I) catalystAzide substitution
Pyrazole N1-COHydrolysisH2SO4, H2OCarboxylic acid formation

Catalytic Reactions and Mechanistic Insights

Phosphate-based catalysts (e.g., MAP, DAP) enhance cyclization efficiency in related pyrazole derivatives . For example:

  • Cyclocondensation : Ethanol with MAP catalyst achieves 85–94% yield in analogous pyrazole syntheses .

  • Oxidation : Fe/TBHP systems facilitate C–O bond cleavage, critical for modifying the dihydropyrazole ring .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, forming chlorinated aromatic byproducts.

  • Photodegradation : UV exposure induces ring-opening reactions, yielding 3-chlorobenzoic acid derivatives .

Scientific Research Applications

The compound (3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on therapeutic uses, mechanisms of action, and relevant case studies.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. Studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. A notable study demonstrated that such compounds reduced inflammation markers in animal models, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been explored extensively. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole-based compounds. The compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research has indicated that related compounds can target specific signaling pathways involved in cell proliferation and survival, making them candidates for cancer therapy .

Neuroprotective Effects

The neuroprotective effects of pyrazole derivatives have been a significant focus, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research suggests that these compounds may modulate neurotransmitter systems or exert protective effects against neuronal injury .

Analgesic Properties

Preliminary studies have shown that pyrazole derivatives can exhibit analgesic effects comparable to conventional pain relievers. This suggests their potential use in pain management therapies .

Case Study 1: Anti-inflammatory Effects

A study published in the European Journal of Medicinal Chemistry investigated a series of pyrazole derivatives for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced edema compared to control groups, supporting their therapeutic potential in inflammatory conditions .

Case Study 2: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the anticancer effects of various pyrazole derivatives on human cancer cell lines. The findings revealed that specific compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Case Study 3: Neuroprotection

A research article in Neurobiology of Disease explored the neuroprotective effects of a related pyrazole compound in models of oxidative stress-induced neuronal damage. The results demonstrated a significant reduction in cell death and an increase in cell viability, indicating the compound's potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone

  • Substituents : 4-Chlorophenyl (C6H4Cl) at position 3 and 4-methoxyphenyl (C6H4OCH3) at position 3.
  • Crystallographic studies reveal a monoclinic crystal system (space group P21/c) with hydrogen bonding involving the methoxy oxygen .
  • Bioactivity : Demonstrated antibacterial and antifungal activities, attributed to the chloro and methoxy groups .

3-(4-Chlorophenyl)-5-Hydroxy-5-Phenyl-4,5-Dihydro-1H-Pyrazol-1-ylMethanone

  • Substituents: 4-Chlorophenyl at position 3 and pyridyl (C5H4N) at the methanone position.
  • Properties : The pyridyl group introduces aromatic nitrogen, altering electronic distribution and hydrogen-bonding capabilities. The hydroxyl group at position 5 facilitates intermolecular hydrogen bonding, similar to the title compound .
  • Bioactivity : Enhanced binding affinity to enzymatic targets due to the pyridyl moiety’s polarity .

1-{5-[4-(Hexyloxy)Phenyl]-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl}Ethanone

  • Substituents : Hexyloxy (C6H13O) at position 4.
  • Crystallography data (T = 100 K) show a triclinic system with weak van der Waals interactions .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Bioactivity Crystal System (Space Group)
Title Compound 3-ClPh, 5-(4-EtPh), 5-OH, 3-Me C23H21ClN2O2 392.88 g/mol Not reported (predicted) Not reported
1-[3-(4-ClPh)-5-(4-MeOPh)-4,5-dihydro-1H-Pyrazol-1-yl]Ethanone 3-ClPh, 5-(4-MeOPh) C18H17ClN2O2 328.79 g/mol Antibacterial, Antifungal Monoclinic (P21/c)
3-(4-ClPh)-5-OH-5-Ph-4,5-dihydro-1H-Pyrazol-1-ylMethanone 3-ClPh, 5-Ph, 5-OH, 3-Pyridyl C18H14ClN3O2 339.78 g/mol Enzyme inhibition Monoclinic (P21/c)
1-{5-[4-(Hexyloxy)Ph]-3-Ph-4,5-dihydro-1H-Pyrazol-1-yl}Ethanone 5-(Hexyloxy)Ph, 3-Ph C23H26N2O2 362.47 g/mol Not reported Triclinic (P-1)

Biological Activity

The compound (3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H20ClN3O
  • Molecular Weight : 345.83 g/mol

The presence of the chlorophenyl and ethylphenyl groups contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, certain pyrazole compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated significant antiproliferative activity with an IC50 value in the low micromolar range, indicating strong potential against tumor growth .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro assays showed that it could stabilize human red blood cell membranes, suggesting a protective effect against hemolysis induced by inflammatory agents .

3. Antioxidant Properties

Molecular docking studies indicated that the compound has significant antioxidant activity, which is vital for preventing oxidative stress-related diseases. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals .

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of COX enzymes and may also target other enzymes involved in inflammatory processes.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis through caspase activation pathways .
  • Signal Transduction Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival, such as MAPK pathways.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives including this compound:

  • Breast Cancer Study : A study evaluated the effects of various pyrazole derivatives on MCF-7 cells. The results showed that compounds similar to this compound significantly reduced cell viability and induced apoptosis through caspase activation .
  • Inflammation Model : In an animal model of inflammation, the administration of this pyrazole derivative resulted in reduced edema and inflammatory marker levels compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMTT AssayIC50 = 0.08 µM
Anti-inflammatoryHRBC Membrane StabilizationSignificant inhibition
AntioxidantDPPH ScavengingHigh scavenging ability

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a multi-step condensation reaction. A validated method involves refluxing (2E)-1-(3-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid for 6–8 hours, followed by cooling and recrystallization (ethanol or DMF) to achieve ~82% yield . Key factors include:

  • Temperature control : Excess heat may degrade the hydrazine intermediate.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Purification : Slow evaporation from DMF yields X-ray-quality crystals, while ethanol recrystallization improves purity for biological assays .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : Resolves dihedral angles between substituents (e.g., 6.69° between pyrazole and 3-chlorophenyl rings) and hydrogen-bonding networks (e.g., C–H···O interactions forming 1D chains) .
  • FT-IR and NMR : Confirm functional groups (e.g., hydroxy-pyrazole O–H stretch at ~3200 cm⁻¹) and regiochemistry via NOESY correlations .
  • DFT calculations : Validate experimental bond lengths/angles (e.g., C–N = 1.36 Å vs. computed 1.35 Å) .

Advanced Research Questions

Q. How can conflicting crystallographic data on substituent orientations be resolved?

Discrepancies in dihedral angles (e.g., 74.88° vs. 76.67° for phenyl rings) may arise from lattice packing or solvent effects. To resolve:

  • Multi-temperature crystallography : Assess thermal motion and conformational flexibility .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding dominance) .
  • Comparative studies : Use analogs with substituents like 4-methoxyphenyl () to isolate electronic vs. steric effects .

Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?

  • NBO analysis : Identifies charge distribution (e.g., negative charge at pyrazole-N2 drives electrophilic attacks) .
  • MD simulations : Model steric hindrance from 4-ethylphenyl during nucleophilic substitutions .
  • Docking studies : Prioritize derivatives for bioactivity screening by simulating binding to targets like cyclooxygenase .

Q. How does the hydroxy group at C5 influence stability under varying pH?

  • pH-dependent degradation studies : The 5-hydroxy group undergoes keto-enol tautomerism, stabilizing the compound at pH 5–7 but accelerating hydrolysis in acidic conditions (pH < 3) .
  • Accelerated stability testing : Use HPLC to monitor degradation products (e.g., cleavage of the pyrazole ring at 40°C/75% RH) .

Q. What methodologies optimize enantiomeric purity for chiral derivatives?

  • Chiral auxiliaries : Introduce (R)-BINOL during pyrazole formation to control stereochemistry at C4/C5 .
  • HPLC chiral separation : Use amylose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across analogs?

  • Meta-analysis : Compare MIC values of analogs (e.g., 4-chlorophenyl vs. 4-ethylphenyl substituents) against S. aureus to identify structure-activity trends .
  • Standardized assays : Control variables like inoculum size and solvent (DMSO vs. water) to minimize variability .

Q. Why do computational and experimental dipole moments differ for this compound?

  • Solvent effects : DFT calculations often assume vacuum, whereas experimental values (e.g., 4.2 D) include solvent polarization. Use PCM models to simulate ethanol environments .
  • Crystal packing : Dipole-dipole interactions in the solid state may skew measured values .

Methodological Recommendations

Q. Synthetic Optimization Table

ParameterOptimal ConditionImpact on Yield/Purity
Reaction time6–8 hours<6h: Incomplete condensation
SolventAcetic acidEnhances protonation of NH₂
RecrystallizationEthanol (slow cooling)95% purity, 82% yield

Q. Crystallographic Data Comparison

FeatureExperimental (Å/°)DFT-Computed (Å/°)
C7–N1 bond length1.361.35
Dihedral (Ph–Pyrazole)6.696.82

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